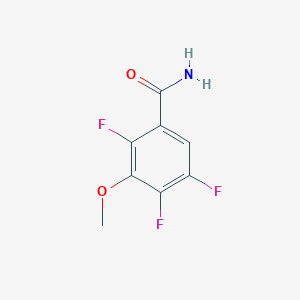

2,4,5-Trifluoro-3-methoxybenzamide

Vue d'ensemble

Description

2,4,5-Trifluoro-3-methoxybenzamide is an organic compound with the molecular formula C8H6F3NO2 It is characterized by the presence of trifluoromethyl and methoxy groups attached to a benzamide core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trifluoro-3-methoxybenzamide typically involves multiple steps. One common method starts with the reaction of methylamine with tetrachlorophthalic anhydride to form N-methyl tetrachlorophthalimide. This intermediate is then reacted with an alkali metal fluoride to produce N-methyl tetrafluorophthalimide. Subsequent reactions with sodium hydroxide, followed by decarboxylation and acidification, yield 2,4,5-trifluoro-3-hydroxybenzoic acid. This acid is then methylated using dimethyl sulfate to form 2,4,5-trifluoro-3-methoxybenzoic acid, which is finally converted to this compound through reaction with thionyl chloride and N,N-dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The steps include the use of tetrachlorophthalic anhydride as the starting material, followed by a series of reactions involving methylation, fluorination, and chlorination .

Analyse Des Réactions Chimiques

Types of Reactions

2,4,5-Trifluoro-3-methoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Such as sodium hydroxide and potassium carbonate for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound yields 2,4,5-trifluoro-3-methoxybenzoic acid and the corresponding amine .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antitumor and Antibacterial Activity

Research indicates that 2,4,5-trifluoro-3-methoxybenzamide and its derivatives exhibit potential as antitumor and antibacterial agents . The compound has been investigated for its ability to inhibit specific cellular pathways involved in tumor growth and bacterial cell division. For example, related compounds have shown efficacy against Staphylococcus aureus by targeting the FtsZ protein, crucial for bacterial cell division .

| Compound | Activity | Target | Reference |

|---|---|---|---|

| This compound | Antitumor | Tumor cells | |

| Benzothiazole derivative | Antibacterial | FtsZ protein |

Viral Infections

The compound is also being explored for its therapeutic potential against viral infections. Studies have suggested that modifications to the benzamide structure can enhance antiviral activity, making it a candidate for further development in treating viral diseases.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is critical for optimizing its biological activity. The introduction of trifluoromethyl groups has been shown to significantly enhance the binding affinity and potency of related compounds against various targets.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Trifluoromethyl substitution | Increased potency against bacteria | |

| Alkyl chain variations | Improved pharmacokinetic properties |

Case Study 1: Neuroprotective Effects

A study involving related benzofuran derivatives demonstrated neuroprotective effects in mice subjected to oxidative stress. The administration of these compounds resulted in reduced oxidative damage markers and improved cognitive outcomes post-injury.

Case Study 2: Pain Management

Research has evaluated the efficacy of benzofuran derivatives as CB2 agonists in neuropathic pain models. Results indicated that these compounds effectively reduce pain responses without psychoactive effects typically associated with CB1 receptor activation.

Industrial Applications

Beyond medicinal uses, this compound is being utilized in the development of new materials with specific properties. Its unique chemical structure allows for applications in creating advanced materials that may exhibit enhanced thermal stability or chemical resistance.

Mécanisme D'action

The mechanism of action of 2,4,5-Trifluoro-3-methoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use as a pharmaceutical agent. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,5-Trifluoro-3-methoxybenzoic acid: A precursor in the synthesis of 2,4,5-Trifluoro-3-methoxybenzamide.

2,4,5-Trifluoro-3-methoxybenzoyl chloride: An intermediate in the synthesis of various fluorinated compounds.

3-Methoxybenzamide: A structurally similar compound with different substituents.

Uniqueness

This compound is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxy group contributes to its reactivity and potential biological activity .

Activité Biologique

2,4,5-Trifluoro-3-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. It has been studied for its efficacy against various bacterial strains and cancer cell lines, showcasing the potential for therapeutic applications in infectious diseases and oncology.

The primary mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound interacts with specific enzymes involved in inflammation and cancer cell proliferation. For instance, it may inhibit key proteins such as FtsZ, a critical bacterial cell division protein, leading to bacterial cell death .

- Modulation of Signaling Pathways : It has been shown to affect pathways associated with tumor growth and immune response modulation .

Structure-Activity Relationships (SAR)

The SAR studies of this compound reveal that modifications to its structure can significantly impact its biological activity. For example:

| Compound Modification | Activity Change |

|---|---|

| Addition of trifluoromethyl groups | Enhanced potency against certain bacterial strains |

| Substitution at the 2-position | Reduced activity compared to para-substituted analogs |

| Replacement of amide with thioamide | Slight improvement in antibacterial activity |

These findings suggest that the positioning and type of substituents on the benzamide ring are crucial for optimizing biological activity .

Case Studies and Research Findings

- Antimicrobial Activity : In a study assessing the compound's efficacy against Staphylococcus aureus, it was found to possess a minimal inhibitory concentration (MIC) comparable to existing antibiotics. The compound's ability to induce morphological changes in bacteria further supports its role as an effective antibacterial agent .

- Anticancer Potential : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

- In Vivo Efficacy : Preliminary animal studies indicate that this compound exhibits promising pharmacokinetic properties, including adequate absorption and distribution profiles necessary for therapeutic effectiveness .

Propriétés

IUPAC Name |

2,4,5-trifluoro-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGBBPYUJDPXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379492 | |

| Record name | 2,4,5-trifluoro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112811-64-0 | |

| Record name | 2,4,5-Trifluoro-3-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112811-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-trifluoro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.